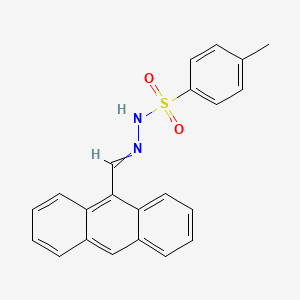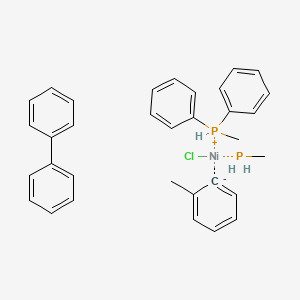
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride: is a nickel complex with the molecular formula C33H33ClNiP2 and a molecular weight of 585.71. This compound is known for its stability and is used as a precatalyst in various nickel-catalyzed reactions. It is particularly notable for not requiring glovebox or Schlenk techniques, which are typically necessary for handling other nickel complexes.
Méthodes De Préparation
The synthesis of trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride involves the reaction of nickel chloride with methyldiphenylphosphine and 2-methylphenyl ligands under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
C-H Activation: This process involves the activation of carbon-hydrogen bonds, allowing for further functionalization.
Cross-Coupling: This reaction involves the coupling of two different molecules, facilitated by the nickel center.
Common reagents used in these reactions include halides, organometallic compounds, and other ligands. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and C-H activation.
Industry: It is used in the production of polymers and other industrial chemicals due to its catalytic properties.
Mécanisme D'action
The mechanism by which trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its effects involves the coordination of the nickel center with various ligands and substrates. This coordination facilitates the activation of chemical bonds and the formation of new bonds, leading to the desired chemical transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar compounds to trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride include:
trans-Bis(dicyclohexylphenylphosphine)(2-methylphenyl)nickel(II) chloride: This compound has similar catalytic properties but different ligand structures, which can affect its reactivity and selectivity.
Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II): This compound also serves as a nickel catalyst but has different ligands, leading to variations in its catalytic behavior.
The uniqueness of this compound lies in its stability and ease of handling, making it a valuable tool in various chemical reactions and industrial applications.
Propriétés
Formule moléculaire |
C33H36ClNiP2 |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
1,1'-biphenyl;chloronickel;methylbenzene;methyl(diphenyl)phosphanium;methylphosphane |
InChI |
InChI=1S/C13H13P.C12H10.C7H7.CH5P.ClH.Ni/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7;1-2;;/h2-11H,1H3;1-10H;2-5H,1H3;2H2,1H3;1H;/q;;-1;;;+1 |
Clé InChI |
HRMOWFIXZGSWBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=[C-]1.CP.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


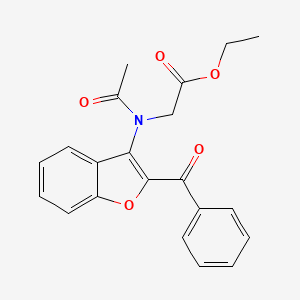

![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)
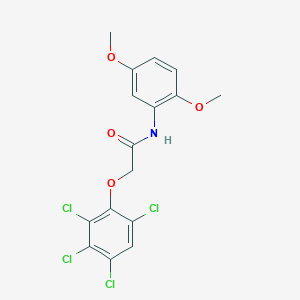


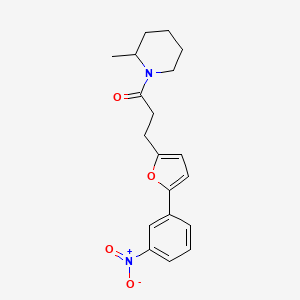


![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)


